molecular formula C12H19F3N2O2 B12950121 tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B12950121
M. Wt: 280.29 g/mol
InChI Key: GLVRPVLLIMWXRL-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a trifluoromethyl group and an amino group in its structure makes it an interesting molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[33]heptane-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful for drug discovery and development .

Medicine: In medicine, the compound’s potential as a pharmaceutical intermediate is explored. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate

Comparison: Compared to these similar compounds, tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[33]heptane-2-carboxylate is unique due to the presence of the trifluoromethyl group and the amino groupThe trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .

Properties

Molecular Formula

C12H19F3N2O2

Molecular Weight

280.29 g/mol

IUPAC Name

tert-butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C12H19F3N2O2/c1-9(2,3)19-8(18)17-6-10(7-17)4-11(16,5-10)12(13,14)15/h4-7,16H2,1-3H3

InChI Key

GLVRPVLLIMWXRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(F)(F)F)N

Origin of Product

United States

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